molecular formula C13H16O3 B7848335 Propan-2-yl 4-oxo-4-phenylbutanoate

Propan-2-yl 4-oxo-4-phenylbutanoate

Cat. No.: B7848335
M. Wt: 220.26 g/mol
InChI Key: IFBNLTAYZLHFCE-UHFFFAOYSA-N
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Description

Propan-2-yl 4-oxo-4-phenylbutanoate is an organic compound with the molecular formula C13H16O3 It is a derivative of 4-oxo-4-phenylbutanoic acid, where the carboxylic acid group is esterified with isopropanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 4-oxo-4-phenylbutanoate can be synthesized through the esterification of 4-oxo-4-phenylbutanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of isopropyl 4-oxo-4-phenylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-oxo-4-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-oxo-4-phenylbutanoic acid or its derivatives.

    Reduction: 4-hydroxy-4-phenylbutanoate derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Propan-2-yl 4-oxo-4-phenylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of isopropyl 4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, the compound may act as a prodrug, undergoing metabolic conversion to its active form. The pathways involved typically include enzymatic hydrolysis and subsequent biochemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-4-phenylbutanoate: Similar structure but with an ethyl ester group instead of isopropyl.

    Methyl 4-oxo-4-phenylbutanoate: Contains a methyl ester group.

    4-oxo-4-phenylbutanoic acid: The parent acid form of the compound.

Uniqueness

Propan-2-yl 4-oxo-4-phenylbutanoate is unique due to its specific ester group, which can influence its reactivity and solubility properties. This uniqueness makes it suitable for particular applications where other esters may not be as effective.

Properties

IUPAC Name

propan-2-yl 4-oxo-4-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10(2)16-13(15)9-8-12(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBNLTAYZLHFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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